molecular formula C9H9NO2 B7988486 (1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid

Cat. No.: B7988486
M. Wt: 163.17 g/mol
InChI Key: YFOFMIZNXREQAS-SFYZADRCSA-N
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Description

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring substituted with a pyridine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine-4-carboxaldehyde with diazo compounds under catalytic conditions to form the cyclopropane ring. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as alkyl halides are used under appropriate conditions.

Major Products

The major products formed from these reactions include esters, amides, piperidine derivatives, and various substituted cyclopropane compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid: The enantiomer of the compound with similar structural features but different stereochemistry.

    2-Pyridin-4-ylcyclopropane-1-carboxylic acid: The racemic mixture containing both enantiomers.

    Cyclopropane-1-carboxylic acid: A simpler analog without the pyridine ring.

Uniqueness

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of both a cyclopropane ring and a pyridine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOFMIZNXREQAS-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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